![molecular formula C10H12N4S B1348944 4-Hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 40106-45-4](/img/structure/B1348944.png)
4-Hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Overview
Description
4-Hydrazino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a heterocyclic compound that contains both a thiophene ring and a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with ethyl acetoacetate, followed by hydrazinolysis to introduce the hydrazino group .
Industrial Production Methods
the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production, including the use of continuous flow reactors and more efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Hydrazino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-Hydrazino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-Hydrazino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazine
- 5,6,7,8-Tetrahydrobenzothiopheno[3,2-e]pyrimidin-4-ylhydrazine .
Uniqueness
4-Hydrazino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is unique due to its specific hydrazino group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
4-Hydrazino-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₀H₁₂N₄S
- Molecular Weight : 220.29 g/mol
- CAS Number : 40106-45-4
1. Anti-inflammatory Activity
Research indicates that compounds in the thieno[2,3-d]pyrimidine series exhibit notable anti-inflammatory effects. In particular, 4-Hydrazino-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine has been shown to inhibit the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways in macrophages. This inhibition leads to a reduction in the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.
Table 1: Cytokine Inhibition by 4-Hydrazino Compounds
Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
---|---|---|
4-Hydrazino Compound A | 51.64 | 50.70 |
4b (Reference) | 49.83 | 48.23 |
Indomethacin (Control) | Comparable | Comparable |
2. Cytotoxicity
The cytotoxic effects of 4-Hydrazino derivatives were evaluated using the MTT assay on RAW264.7 cells. Results indicated that concentrations up to 160 μM did not significantly alter cell viability, suggesting a favorable safety profile for therapeutic applications.
Table 2: Cytotoxicity Data
Compound | Concentration (μM) | Cell Viability (%) |
---|---|---|
A2 | 10 | >80 |
A6 | 10 | >80 |
B7 | 10 | >80 |
The biological activity of thieno[2,3-d]pyrimidines is often attributed to their ability to modulate inflammatory pathways and their interaction with various molecular targets. The following mechanisms have been identified:
- Inhibition of Cytokine Production : Compounds effectively reduce the secretion of inflammatory cytokines through direct interaction with signaling pathways.
- Cytostatic Effects : Some derivatives exhibit cytostatic properties, which may be beneficial in cancer treatment by inhibiting cell proliferation.
Structure-Activity Relationship (SAR)
The SAR studies highlight how modifications to the hydrazino and thieno groups influence biological activity. For instance:
- Substituting electron-donating groups at specific positions enhances anti-inflammatory activity.
- Structural modifications at positions 2 and 3 of the thieno ring can lead to improved binding affinity and biological efficacy.
Case Studies
Recent studies have investigated various derivatives of thieno[2,3-d]pyrimidine for their pharmacological properties:
- Anti-inflammatory Evaluation : A study assessed the anti-inflammatory potential of several thieno derivatives in vivo using rat paw swelling models, showing promising results comparable to established anti-inflammatory drugs like Indomethacin .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects against different cancer cell lines, demonstrating that certain derivatives selectively inhibited tumor cell growth without affecting normal cells .
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for preparing 4-hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine?
The compound is synthesized via nucleophilic substitution of its 4-chloro precursor with hydrazine hydrate. For example, heating 3-benzyl-2-sulphanyl derivatives with excess hydrazine hydrate in pyridine under reflux yields the hydrazino-substituted product. This method ensures regioselectivity and avoids side reactions . Another route involves reacting 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one with phosphorus oxychloride to form the 4-chloro intermediate, followed by hydrazine substitution .
Q. How are thieno[2,3-d]pyrimidine derivatives characterized structurally?
Key techniques include:
- NMR spectroscopy : ¹H NMR detects aromatic protons (e.g., singlet at δ 8.0–8.1 ppm for the pyrimidine ring) and aliphatic protons in the tetrahydrobenzothiophene moiety (δ 1.6–3.0 ppm) .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 222 [M⁺] for 4-thione derivatives) confirm molecular weight .
- Elemental analysis : Validates purity by comparing experimental vs. calculated C, H, N, and S percentages .
Q. What preliminary biological activities are reported for this scaffold?
Derivatives exhibit broad-spectrum antimicrobial activity (e.g., MIC values against Pseudomonas aeruginosa ATCC 10145) and antitumor potential (e.g., inhibition of HepG2 and MCF-7 cell lines). Initial screening involves in vitro assays like broth microdilution for antimicrobial activity and MTT assays for cytotoxicity .
Advanced Research Questions
Q. How can computational docking studies optimize antimicrobial derivatives?
Docking to bacterial targets like P. aeruginosa TrmD enzyme identifies pharmacophore interactions. For example, pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acids show enhanced binding via hydrogen bonds with active-site residues (e.g., Asp154). Software like AutoDock Vina is used with force fields (e.g., AMBER) to predict binding affinities .
Q. What structural modifications enhance histone deacetylase (HDAC) inhibition?
Substitutions at the 2- and 4-positions significantly impact activity. Hydroxamic acid moieties improve HDAC inhibition (IC₅₀ < 1 μM) by chelating zinc in the enzyme active site. SAR studies reveal that bulky substituents (e.g., 3,5-di-tert-butyl-4-hydroxyphenyl) increase lipophilicity and membrane permeability .
Q. How do heterocyclization reactions expand the chemical diversity of this scaffold?
Reaction of the hydrazino group with dicarboxylic acid anhydrides yields fused triazolo-pyrimidines. For instance, refluxing with formic acid forms 4-benzyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one via cyclocondensation. Vilsmeier-Haack conditions (POCl₃/DMF) further enable Dimroth rearrangements to generate triazine derivatives .
Q. What role does this scaffold play in developing Arf1 inhibitors for cancer therapy?
Derivatives like Exo2 (4-hydroxy-3-methoxybenzaldehyde hydrazone) inhibit Arf1-mediated vesicular trafficking, inducing cancer cell senescence. Structural analogs (e.g., DU101/DU102) are optimized via methyl/pyridyl substitutions to reduce toxicity (patent PCT/CN2021/110373). In vitro models (e.g., HepG2 cells) confirm anti-proliferative effects via flow cytometry and Western blotting .
Q. How can green chemistry principles be applied to alkylation reactions of this compound?
Regioselective alkylation at room temperature uses non-toxic solvents (e.g., water/THF) and avoids prolonged heating. For example, 2-oxo-(thio)-3-phenyl derivatives react with alkyl halides in aqueous NaOH, yielding 16 new derivatives with >85% yields. This method aligns with green chemistry metrics (E-factor < 5) .
Q. Data Contradictions and Resolution
Q. How do researchers address discrepancies in reported biological activities?
- Antimicrobial activity variation : Differences in MIC values (e.g., 2c vs. 2g in ) arise from substituent electronic effects. Meta-chloro groups enhance activity against Gram-negative strains, while methyl groups improve solubility.
- Cytotoxicity conflicts : Discrepancies in anti-proliferative IC₅₀ values (e.g., vs. 15) are resolved by standardizing cell lines (e.g., NCI-60 panel) and assay protocols (e.g., identical incubation times).
Q. Methodological Tables
Properties
IUPAC Name |
5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c11-14-9-8-6-3-1-2-4-7(6)15-10(8)13-5-12-9/h5H,1-4,11H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYKRTXCPRRQST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352655 | |
Record name | 4-Hydrazinyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40106-45-4 | |
Record name | 4-Hydrazinyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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